4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its molecular formula is C₁₆H₁₁BrClN₄S, with a molecular weight of 389.27 g/mol (CAS: 478256-74-5) . Structurally, it features a triazole-thione core substituted at position 3 with a 3-chlorophenyl group and at position 4 with a 2-bromobenzylidene moiety. This compound is synthesized via condensation of 4-amino-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 2-bromobenzaldehyde under acidic conditions, a common method for Schiff base formation . The bromine and chlorine substituents confer electron-withdrawing properties, which may influence reactivity and biological activity.
Properties
CAS No. |
478254-91-0 |
|---|---|
Molecular Formula |
C15H10BrClN4S |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrClN4S/c16-13-7-2-1-4-11(13)9-18-21-14(19-20-15(21)22)10-5-3-6-12(17)8-10/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
LPLZJUORCXXJKT-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-bromobenzaldehyde with 3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thiol. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Azides, nitriles, and thiol derivatives.
Scientific Research Applications
4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((2-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of 1,2,4-triazole-5(4H)-thione derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position : Bromine at the ortho position (target compound) vs. para (e.g., ) may alter steric hindrance and electronic effects, impacting binding to biological targets.
- Bioactivity Trends: Anti-inflammatory activity is prominent in compounds with chlorophenyl groups (e.g., ). Methoxy or dimethylamino substituents (e.g., ) correlate with antimicrobial activity, likely due to improved membrane penetration.
Physicochemical Properties
- Crystallography: Structural validation of analogues (e.g., ) confirms planar triazole-thione cores and non-coplanar aromatic substituents, which may influence packing in crystal lattices and intermolecular interactions.
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